molecular formula C15H19N3O2S B12768685 Isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo- CAS No. 97248-92-5

Isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo-

Cat. No.: B12768685
CAS No.: 97248-92-5
M. Wt: 305.4 g/mol
InChI Key: UGDBPJSFFQMLBX-UHFFFAOYSA-N
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Description

Isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various kinases, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo- typically involves a multi-step process. One common method starts with the preparation of the isothiazolo[5,4-b]pyridine core, which is then functionalized to introduce the carboxamide and other substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various nucleophiles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups on the pyridine ring .

Scientific Research Applications

Isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo- involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isothiazolo(5,4-b)pyridine-2-carboxamide, 2,3-dihydro-N-cyclohexyl-4,6-dimethyl-3-oxo- stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a promising candidate for drug development. Its ability to inhibit multiple kinases with high potency differentiates it from other similar compounds .

Properties

CAS No.

97248-92-5

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-cyclohexyl-4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H19N3O2S/c1-9-8-10(2)16-13-12(9)14(19)18(21-13)15(20)17-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,17,20)

InChI Key

UGDBPJSFFQMLBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(S2)C(=O)NC3CCCCC3)C

Origin of Product

United States

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